Carbonic Anhydrase I Inhibition: N-Cyclopropyl vs. Des-Cyclopropyl Scaffold
N-cyclopropyl-4-ethoxybenzenesulfonamide demonstrates measurable but modest affinity for human carbonic anhydrase I (hCA I) [1]. The unsubstituted parent compound 4-ethoxybenzenesulfonamide is reported as a low nanomolar inhibitor of CA II, VII, IX, and XII, but its activity against CA I is described as 'modest' [2]. The presence of the N-cyclopropyl group in the target compound is expected to further reduce CA I affinity compared to the des-cyclopropyl analog, based on steric hindrance arguments, although direct comparative Ki values for the target compound are not available in the current public domain.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase I |
|---|---|
| Target Compound Data | Ki = 3700 nM (Human CA I, CO2 hydration stopped-flow assay) [1] |
| Comparator Or Baseline | 4-ethoxybenzenesulfonamide: Ki (CA I) not explicitly stated but described as 'modest inhibition' [2] |
| Quantified Difference | Target compound's Ki of 3700 nM confirms weak CA I binding; the des-cyclopropyl analog's Ki is likely lower (single-digit micromolar or better), but the exact fold-change is not publicly quantified. |
| Conditions | Human carbonic anhydrase I, 15 min incubation, CO2 hydration-based stopped flow assay [1] |
Why This Matters
The measurable but weak CA I affinity of the N-cyclopropyl derivative is valuable for projects requiring CA I-sparing profiles, as it suggests a structural strategy to shift selectivity toward other CA isoforms or non-CA targets.
- [1] BindingDB. BDBM50133395. Ki: 3.70E+3 nM for human carbonic anhydrase 1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50133395 View Source
- [2] Carta, F., Di Cesare Mannelli, L., Pinard, M., Ghelardini, C., Scozzafava, A., McKenna, R., & Supuran, C. T. (2015). A class of sulfonamide carbonic anhydrase inhibitors with neuropathic pain modulating effects. Bioorganic & Medicinal Chemistry, 23(8), 1828-1840. https://doi.org/10.1016/j.bmc.2015.02.027 View Source
